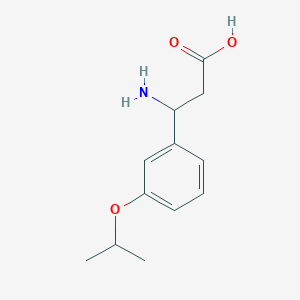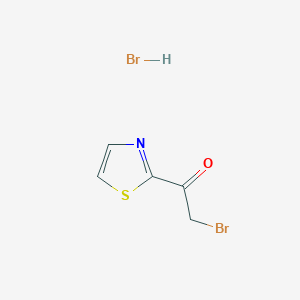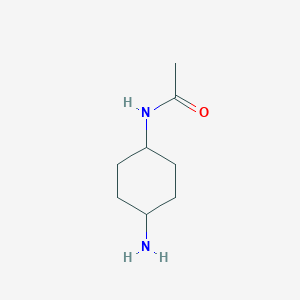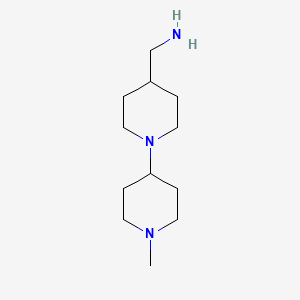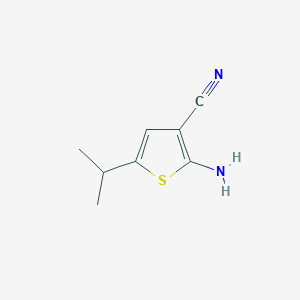
(6-(Aminomethyl)pyridin-3-YL)methanol
Descripción general
Descripción
“(6-(Aminomethyl)pyridin-3-YL)methanol” is a chemical compound that is used as a pharmaceutical intermediate . It is a white to light yellow solid .
Molecular Structure Analysis
The molecular formula of “(6-(Aminomethyl)pyridin-3-YL)methanol” is C6H8N2O . The structure includes a pyridine ring with an aminomethyl group at the 6th position and a methanol group at the 3rd position .Physical And Chemical Properties Analysis
“(6-(Aminomethyl)pyridin-3-YL)methanol” is a white to light yellow solid . It is sparingly soluble in water .Aplicaciones Científicas De Investigación
Photochemistry
(6-(Aminomethyl)pyridin-3-YL)methanol: can be utilized in photochemical reactions due to its potential to form complex structures that interact with light. In photochemistry, this compound could be involved in the formation of photoactive materials that undergo chemical changes upon exposure to light, which is essential for developing new photoreactive polymers or coatings .
Photophysics
In the field of photophysics, (6-(Aminomethyl)pyridin-3-YL)methanol may play a role in the study of light absorption, emission, and energy transfer processes. It could be used to synthesize compounds that help in understanding the behavior of light in various materials, which is crucial for the development of luminescent sensors and optical devices .
Polymerizations
This compound could be a monomer or a cross-linking agent in polymerizations, contributing to the creation of new polymeric materials with specific properties such as enhanced strength, flexibility, or chemical resistance. Its role in polymer chemistry could lead to advancements in materials science and engineering .
Photomedicine
(6-(Aminomethyl)pyridin-3-YL)methanol: might be involved in the synthesis of compounds used in photomedicine, particularly in the development of drugs that are activated by light to treat various medical conditions. This application is significant for advancing treatments like photodynamic therapy .
Photoprotection
In the realm of photoprotection, derivatives of this compound could be used to create sunscreens or materials that protect against harmful UV radiation. This is particularly important for the development of new skincare products and materials designed to shield sensitive equipment from UV damage .
Holography
The compound could be a component in the synthesis of materials for holography applications, such as recording and reconstructing wavefronts of light. This has implications for data storage, security features, and the creation of three-dimensional imagery .
Luminescence Sensors
(6-(Aminomethyl)pyridin-3-YL)methanol: may be used to develop luminescent sensors that detect and measure various physical or chemical changes. These sensors have applications in environmental monitoring, medical diagnostics, and industrial process control .
Energy Conversion
Finally, this compound could be instrumental in the field of energy conversion, potentially leading to the development of new catalysts or materials that improve the efficiency of converting one form of energy into another, such as in solar cells or fuel cells .
Safety and Hazards
This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it contacts the skin, wash off with soap and plenty of water. If it contacts the eyes, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .
Propiedades
IUPAC Name |
[6-(aminomethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSCYCNQOANMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964349 | |
| Record name | [6-(Aminomethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
496945-97-2 | |
| Record name | [6-(Aminomethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)

